(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine

Vue d'ensemble

Description

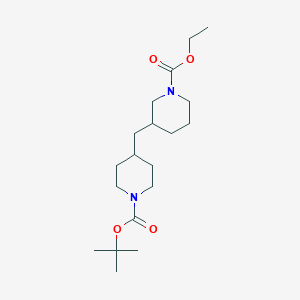

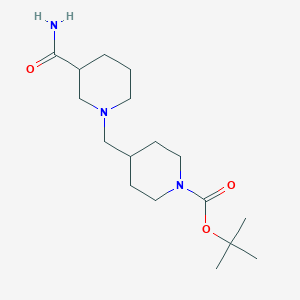

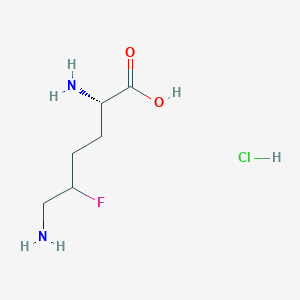

“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine” is a chemical compound with the empirical formula C6H9N3O . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine” consists of a cyclopropyl group attached to an oxadiazole ring, which is further connected to a methanamine group . The InChI string for this compound is “InChI=1S/C6H9N3O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3,7H2” and the SMILES string is "NCC1=NOC(C2CC2)=N1" .

Physical And Chemical Properties Analysis

“(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine” is a solid substance . Its molecular weight is 139.16 g/mol . The compound has a topological polar surface area of 64.9 Ų and a complexity of 126 . It has one hydrogen bond donor and four hydrogen bond acceptors .

Applications De Recherche Scientifique

Synthesis of Novel Cytotoxic Agents

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines were synthesized, demonstrating cytotoxic activity against several cancer cell lines. Some compounds showed better or comparable activity to the reference drug doxorubicin, highlighting their potential as anticancer agents (Ramazani et al., 2014).

Antimicrobial Evaluation

Compounds with the 1,3,4-oxadiazole moiety were synthesized and exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents (Kapadiya et al., 2020).

Neuroprotective Voltage-dependent Sodium Channel Modulators

Oxadiazolylindazole compounds, including derivatives with the 1,2,4-oxadiazole structure, have shown neuroprotective activity by modulating voltage-dependent sodium channels in hippocampal neurons. These findings suggest a new class of neuroprotective agents (Clutterbuck et al., 2009).

Anticoagulant Agents

A study on 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated their potential as anticoagulant agents. The compounds showed significant increase in prothrombin time and clotting time, along with radical scavenging properties, indicating their promise for anticoagulant therapy (Iyer et al., 2016).

Apoptosis Inducers and Potential Anticancer Agents

Through a cell- and caspase-based assay, small molecules including derivatives of 1,2,4-oxadiazoles were identified as apoptosis inducers. This approach facilitated the discovery of potential anticancer agents and their molecular targets, showing the chemical genetics strategy's utility in anticancer drug research (Cai et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHMKIRNPAHPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Oxo-3-(pyridin-3-yl)prop-1-en-1-yl]benzoic acid](/img/structure/B1512398.png)

![Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1512405.png)

![5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1512409.png)

![tert-Butyl {1-[(5-bromopyridin-3-yl)oxy]-3-methylbutan-2-yl}carbamate](/img/structure/B1512415.png)